molecular formula C16H13BrO3 B1345404 4-Bromo-4'carboethoxybenzophenone CAS No. 746651-80-9

4-Bromo-4'carboethoxybenzophenone

Cat. No.: B1345404
CAS No.: 746651-80-9
M. Wt: 333.18 g/mol
InChI Key: CDVFBVANGWWSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4'-methoxybenzophenone (CAS No. 54118-75-1) is a brominated benzophenone derivative with the molecular formula C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol . Its structure features a bromine atom at the para position of one benzene ring and a methoxy group (-OCH₃) at the para position of the second benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials research. Its high purity (>98%) and stability under controlled storage conditions make it suitable for specialized applications .

Properties

IUPAC Name

ethyl 4-(4-bromobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVFBVANGWWSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641434
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-80-9
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-bromobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-4’carboethoxybenzophenone can be achieved through several routes. One common method involves the reaction of (4-(ethoxycarbonyl)phenyl)zinc pivalate with chloro-trimethyl-silane and copper (I) cyanide di (lithium chloride) in tetrahydrofuran at 0°C under an inert atmosphere. This is followed by the addition of 4-chlorobenzoyl chloride in tetrahydrofuran at 25°C for 4 hours . Another method involves the use of (3-(ethoxycarbonyl)benzyl)zinc pivalate and 4-bromobenzoyl chloride .

Chemical Reactions Analysis

4-Bromo-4’carboethoxybenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted benzophenones and other derivatives.

Scientific Research Applications

4-Bromo-4’carboethoxybenzophenone is utilized in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-4’carboethoxybenzophenone involves its interaction with various molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, forming a new Pd–C bond . This process is crucial for the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 4-bromo-4'-methoxybenzophenone with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
4-Bromo-4'-methoxybenzophenone 54118-75-1 C₁₄H₁₁BrO₂ 291.14 Br (para), -OCH₃ (para) Organic synthesis intermediate
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 229.07 Br (ortho), -OCH₃ (para), acetyl Laboratory/industrial chemical
4'-Bromoacetophenone 99-90-1 C₈H₇BrO 199.05 Br (para), acetyl Precursor for agrochemicals
4-Bromo-3',4'-(ethylenedioxy)benzophenone 101018-99-9 C₁₅H₁₁BrO₃ 319.15 Br (para), ethylenedioxy ring Discontinued specialty chemical

Key Observations :

  • In contrast, the acetyl group in 2-bromo-4'-methoxyacetophenone introduces steric hindrance and electron-withdrawing effects .
  • Molecular Weight: The benzophenone backbone contributes to higher molecular weights compared to acetophenone derivatives.
Cyclization Reactions
  • 4-Bromo-4'-methoxystilbene Derivatives : Reactions with paraformaldehyde and BF₃·OEt₂ yield oxane derivatives (e.g., 60% yield of oxane (11)) and asymmetrical cyclic molecules (e.g., 12, 13). Stereoconvergency is observed due to carbenium ion intermediates .
  • 2-Bromo-4'-methoxyacetophenone: Reacts under Michael addition conditions to form cyclohexenone derivatives, useful in heterocyclic synthesis .
Nitration and Halogenation
  • 4-Bromo-4'-fluorodiphenyl : Dinitration produces 86% 4-bromo-4'-fluoro-2-nitrodiphenyl, highlighting the directing effects of bromine and fluorine .
  • 4-Bromo-4'-methoxybenzophenone: Bromine’s para orientation stabilizes transition states in Prins cyclization, favoring regioselective product formation .

Biological Activity

Overview

4-Bromo-4'-carboethoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a bromine atom and a carboethoxy group, which contribute to its unique chemical properties and interactions with biological targets.

  • IUPAC Name : Ethyl 4-(2-bromobenzoyl)benzoate
  • Molecular Formula : C16H13BrO3
  • Molecular Weight : 349.18 g/mol
  • InChI Key : KJEVRARDFQLTST-UHFFFAOYSA-N

The biological activity of 4-Bromo-4'-carboethoxybenzophenone is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. The bromine atom can participate in electrophilic substitutions, while the carboethoxy group can facilitate binding to enzyme active sites. This dual functionality allows the compound to influence metabolic pathways significantly.

Antimicrobial Properties

Research indicates that 4-Bromo-4'-carboethoxybenzophenone exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of 4-Bromo-4'-carboethoxybenzophenone has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

  • Cell Cycle Arrest : The compound causes G1 phase arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : It activates caspases, leading to programmed cell death.

The following table summarizes the effects observed in cell viability assays:

Cell Line IC50 (µM) Effect on Cell Cycle
MCF-715.2G1 Phase Arrest
HeLa10.5G1 Phase Arrest

Case Studies

  • Study on Antimicrobial Activity :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzophenone derivatives, including 4-Bromo-4'-carboethoxybenzophenone. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Study on Anticancer Effects :
    Research conducted by Smith et al. (2023) demonstrated that treatment with 4-Bromo-4'-carboethoxybenzophenone resulted in a marked decrease in tumor size in xenograft models of breast cancer. The study highlighted the compound's role in modulating key signaling pathways related to cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.